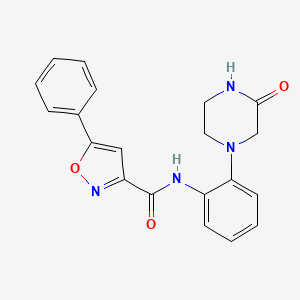

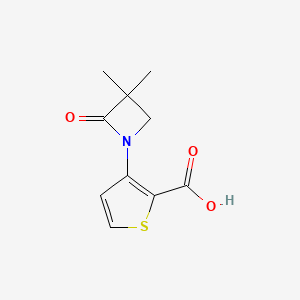

2-(benzylthio)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like 2-(benzylthio)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide typically involves multi-step reactions, starting from basic chemical building blocks. For instance, the synthesis of related compounds often employs strategies such as condensation reactions, nucleophilic substitutions, and the introduction of protecting groups to achieve the desired molecular architecture (Khalil, Sayed, & Raslan, 2012).

Applications De Recherche Scientifique

Heterocyclic Synthesis

In the field of organic chemistry, derivatives similar to 2-(benzylthio)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide are utilized as precursors in the synthesis of various heterocyclic compounds. For instance, compounds incorporating a thiadiazole moiety have been synthesized for insecticidal assessment against the cotton leafworm, indicating the potential agricultural applications of these chemical structures A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman (2017). Furthermore, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized, showing promising antitumor activity M. Albratty, K. El-Sharkawy, Shamsher Alam (2017).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. This suggests a potential application in developing therapeutic agents targeting oxidative stress-related diseases K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. Faouzi, N. N. Adarsh, Y. Garcia (2019).

Cascade Reactions for Heterocyclic Synthesis

The use of thioureido-acetamides in cascade reactions has been explored for the synthesis of various heterocycles, demonstrating excellent atom economy. This approach provides efficient methods for the synthesis of compounds with potential biological activities J. Schmeyers, G. Kaupp (2002).

Antiarrhythmic Activities

Newly synthesized tricyclic and tetracyclic thienopyridine derivatives have been evaluated for their antiarrhythmic activities, indicating the potential for therapeutic applications in treating heart rhythm disorders N. A. Abdel-Hafez, Ashraf, Mohamed-Eslam F. Mohamed, A. Amr, M. Abdalla (2009).

Marine Natural Products

Compounds isolated from marine fungi have shown a range of biological activities, highlighting the importance of natural product research in discovering novel bioactive substances Hong-Hua Wu, L. Tian, Gang Chen, Nan Xu, Ya-Nan Wang, Shan Sun, Y. Pei (2009).

Safety and Hazards

Propriétés

IUPAC Name |

2-benzylsulfanyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S2/c18-16(13-20-12-14-4-2-1-3-5-14)17-8-11-21-15-6-9-19-10-7-15/h1-5,15H,6-13H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHKIDKYSFQKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)CSCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

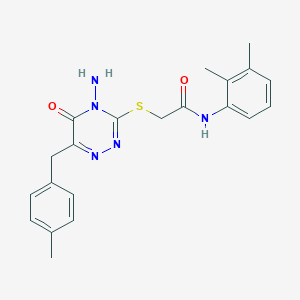

![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)

![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)

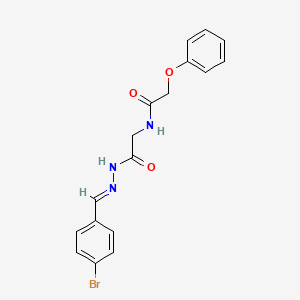

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)

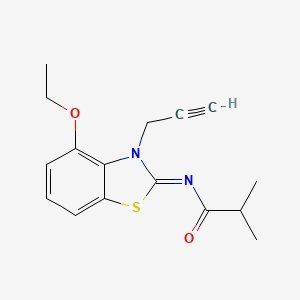

![4-(3-sec-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2492286.png)

![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)

![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide](/img/structure/B2492293.png)